An In-depth Technical Guide to 4-Chloro-5-fluoro-6-methylpyrimidine
An In-depth Technical Guide to 4-Chloro-5-fluoro-6-methylpyrimidine
Abstract: This technical guide provides a comprehensive overview of 4-Chloro-5-fluoro-6-methylpyrimidine, a key halogenated heterocyclic intermediate. The document is structured to serve researchers, scientists, and drug development professionals by detailing its chemical identity, physicochemical properties, spectral characteristics, and core reactivity. Furthermore, it explores its significant applications as a versatile building block in the synthesis of complex bioactive molecules, particularly in the pharmaceutical and agrochemical sectors. The guide includes a representative synthetic protocol and essential safety and handling information, grounded in authoritative references to ensure scientific integrity and practical utility.
Chemical Identity and Structure
4-Chloro-5-fluoro-6-methylpyrimidine is a substituted pyrimidine ring, a structural motif of immense importance in medicinal chemistry due to its presence in nucleic acids and numerous therapeutic agents.[1] The strategic placement of its substituents—a chloro group, a fluoro group, and a methyl group—provides a unique combination of reactivity and structural properties that are highly valued in organic synthesis.
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IUPAC Name: 4-chloro-5-fluoro-6-methylpyrimidine[2]
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Molecular Formula: C₅H₄ClFN₂[2]
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Canonical SMILES: CC1=C(C(=NC=N1)Cl)F[2]
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InChIKey: GHMKXPYBLNJQIK-UHFFFAOYSA-N[2]
The structure features a pyrimidine core with a methyl group at position 6, a fluorine atom at position 5, and a chlorine atom at position 4. The chlorine at the 4-position is the most significant feature from a reactivity standpoint, as it acts as a competent leaving group in nucleophilic aromatic substitution reactions, which is the primary mechanism through which this scaffold is elaborated into more complex molecules.
Caption: Chemical structure of 4-Chloro-5-fluoro-6-methylpyrimidine.
Physicochemical Properties
A summary of the key computed and reported physical and chemical properties is presented below. This data is essential for reaction planning, purification, and safe storage.
| Property | Value | Source |
| Molecular Weight | 146.55 g/mol | [2] |
| Monoisotopic Mass | 146.0047040 Da | [2] |
| Physical State | Combustible Liquid | [2][4] |
| XLogP | 1.7 | [2] |
| Storage Temperature | 2-8°C, under inert gas | [5] |
Spectral Data Analysis
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be relatively simple. A singlet should be observed for the proton at the C2 position of the pyrimidine ring, likely in the aromatic region (δ 8.5-9.0 ppm). A second singlet corresponding to the three protons of the methyl group at C6 would appear further upfield. For the similar compound 4-chloro-6-ethyl-5-fluoropyrimidine, the pyrimidine proton appears at 8.70 ppm.[6][7]
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¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum should show five distinct carbon signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be influenced by the electronegative nitrogen, chlorine, and fluorine atoms. Techniques like DEPT or APT can be used to distinguish between the CH, CH₃, and quaternary carbons.[8]
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¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): This is a highly valuable technique for fluorinated compounds. A single resonance is expected for the fluorine atom at C5. The chemical shift and coupling constants (e.g., to the C2 proton) would provide definitive structural confirmation.
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IR (Infrared Spectroscopy): The IR spectrum would be characterized by stretching vibrations typical for aromatic C-H, C=N, and C=C bonds within the pyrimidine ring. Additionally, characteristic absorption bands for the C-F and C-Cl bonds would be present in the fingerprint region.[9]
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MS (Mass Spectrometry): Mass spectrometry will show the molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the M⁺ peak would be observed, confirming the presence of a single chlorine atom. Predicted mass-to-charge ratios for various adducts are available.[10]
Reactivity and Synthesis
Core Reactivity
The utility of 4-Chloro-5-fluoro-6-methylpyrimidine as a synthetic intermediate stems from the reactivity of the chloro substituent. The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SₙAr) at the C4 position. The chlorine atom is an excellent leaving group, allowing for its displacement by a wide range of nucleophiles, including:
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Amines (to form aminopyrimidines)
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Alcohols/phenols (to form ethers)
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Thiols (to form thioethers)
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Organometallic reagents in cross-coupling reactions (e.g., Suzuki, Stille)
This reactivity makes it a versatile building block for creating diverse molecular libraries for screening in drug discovery and agrochemical development.[1][11]
Representative Synthesis Protocol
While a specific, peer-reviewed synthesis for 4-Chloro-5-fluoro-6-methylpyrimidine is not detailed in the provided results, a robust and widely used method for analogous compounds involves the chlorination of a corresponding pyrimidinone precursor. The following protocol is adapted from the synthesis of the structurally similar 4-chloro-6-ethyl-5-fluoropyrimidine.[6][7]
Causality: The conversion of the hydroxyl group of the pyrimidinone tautomer into a chloro group is typically achieved using a strong chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). The reaction is often catalyzed by a tertiary amine or N,N-dimethylformamide (DMF), which can form a Vilsmeier-Haack type reagent, a more potent electrophile that facilitates the transformation.
Experimental Protocol: Synthesis of 4-Chloro-5-fluoro-6-methylpyrimidine
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Reaction Setup: To a solution of 5-fluoro-6-methylpyrimidin-4(3H)-one (1.0 eq) in a suitable solvent such as dichloromethane, add N,N-dimethylformamide (0.8 eq).
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Base Addition: Add triethylamine (1.1 eq) to the solution as a base.
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Chlorination: Slowly add phosphoryl chloride (POCl₃) (1.2 eq) dropwise to the reaction mixture, maintaining the temperature below 35°C.
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Reaction: Heat the reaction mixture to reflux and stir for 3-5 hours, monitoring for completion by TLC or LC-MS.
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Quenching: Cool the mixture to approximately 5°C in an ice bath. Carefully quench the reaction by the slow addition of 3N hydrochloric acid solution.
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Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane (2x).
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Washing & Drying: Combine the organic layers and wash with water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Purification: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or column chromatography to afford the target compound.
Caption: General workflow for the synthesis of 4-Chloro-5-fluoro-6-methylpyrimidine.
Applications in Research and Development
Substituted pyrimidines are foundational scaffolds in modern chemistry. 4-Chloro-5-fluoro-6-methylpyrimidine serves as a crucial intermediate in the synthesis of high-value compounds.
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Pharmaceuticals: Pyrimidine derivatives are integral to the development of antiviral, anticancer, and antifungal agents.[1][12] The specific substitution pattern of this molecule allows chemists to selectively introduce other functional groups to modulate biological activity and pharmacokinetic properties.[11] For example, the related compound 4-chloro-6-ethyl-5-fluoropyrimidine is a key intermediate in the synthesis of the broad-spectrum antifungal drug Voriconazole.[13][14][15]
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Agrochemicals: This compound is also used in the synthesis of agricultural chemicals, such as novel herbicides and fungicides.[1][16] The pyrimidine core can be modified to create molecules that target specific biological pathways in weeds or plant pathogens.
Safety and Handling
Proper handling of 4-Chloro-5-fluoro-6-methylpyrimidine is essential due to its potential hazards. The following information is based on its GHS classification.[2]
Hazard Identification:
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H227: Combustible liquid[2]
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H302: Harmful if swallowed[2]
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H315: Causes skin irritation[2]
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H319: Causes serious eye irritation[2]
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H335: May cause respiratory irritation[2]
Safe Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood.[17][18] Ensure eyewash stations and safety showers are readily accessible.[19]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[18][19]
-
Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber). Wear appropriate protective clothing to prevent skin exposure.[17][18][19]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator with an organic vapor cartridge.[19]
-
-
General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[17][20]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[17][19]
-
In Case of Skin Contact: Immediately wash off with plenty of water for at least 15 minutes while removing contaminated clothing.[17][19]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17][20]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[17][19]
Fire Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[17][19]
-
Specific Hazards: Thermal decomposition can produce toxic gases, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[17][19]
References
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PubChem. 4-Chloro-5-fluoro-6-methylpyrimidine | C5H4ClFN2 | CID 18736672. [Link]
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LookChem. Cas 105806-13-1, 4,6-DICHLORO-5-FLUORO-2-METHYLPYRIMIDINE. [Link]
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Pharmaffiliates. 4-Chloro-6-ethyl-5-fluoropyrimidine: A Key Intermediate for Antifungal Drug Synthesis. [Link]
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IndiaMART. 4 Chloro 5 Fluoro 6 Methylpyrimidine. [Link]
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MySkinRecipes. 4-Chloro-5-fluoro-6-methoxy-2-methylpyrimidine. [Link]
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Pharmaffiliates. CAS No : 137234-74-3 | Product Name : 4-Chloro-6-ethyl-5-fluoropyrimidine. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrimidine Derivatives in Modern Medicine: A Look at 4,6-Dichloro-5-methylpyrimidine. [Link]
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University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection. [Link]
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PubChemLite. 4-chloro-5-fluoro-6-methylpyrimidine (C5H4ClFN2). [Link]
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MySkinRecipes. 4-Chloro-5-fluoro-6-methylpyrimidine. [Link]
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ResearchGate. (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. [Link]
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University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
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